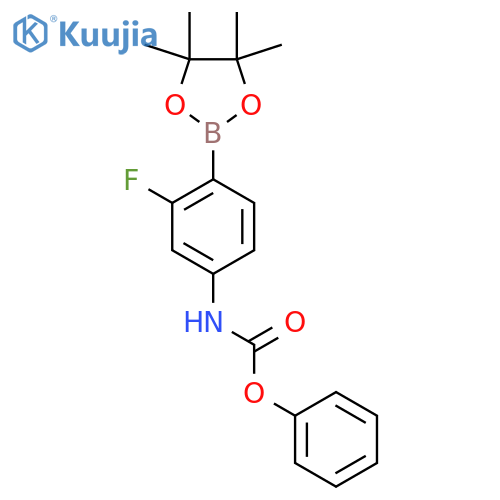

Cas no 1245252-62-3 (2-Fluoro-4-(phenoxycarbonylamino)benzeneboronic Acid Pinacol Ester)

1245252-62-3 structure

商品名:2-Fluoro-4-(phenoxycarbonylamino)benzeneboronic Acid Pinacol Ester

2-Fluoro-4-(phenoxycarbonylamino)benzeneboronic Acid Pinacol Ester 化学的及び物理的性質

名前と識別子

-

- phenyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate

- KELNKADYNHJFRO-UHFFFAOYSA-N

- phenyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

- phenyl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

- 2-Fluoro-4-(phenoxycarbonylamino)benzeneboronic acid pinacol ester

- DA-13710

- SCHEMBL411985

- phenyl N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

- 1245252-62-3

- 2-Fluoro-4-(phenoxycarbonylamino)benzeneboronic Acid Pinacol Ester

-

- MDL: MFCD22419258

- インチ: 1S/C19H21BFNO4/c1-18(2)19(3,4)26-20(25-18)15-11-10-13(12-16(15)21)22-17(23)24-14-8-6-5-7-9-14/h5-12H,1-4H3,(H,22,23)

- InChIKey: KELNKADYNHJFRO-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1B1OC(C)(C)C(C)(C)O1)NC(=O)OC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 357.155

- どういたいしつりょう: 357.155

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 494

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.8

2-Fluoro-4-(phenoxycarbonylamino)benzeneboronic Acid Pinacol Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F402048-10mg |

2-Fluoro-4-(phenoxycarbonylamino)benzeneboronic Acid Pinacol Ester |

1245252-62-3 | 10mg |

$ 50.00 | 2022-06-05 | ||

| TRC | F402048-50mg |

2-Fluoro-4-(phenoxycarbonylamino)benzeneboronic Acid Pinacol Ester |

1245252-62-3 | 50mg |

$ 210.00 | 2022-06-05 | ||

| TRC | F402048-100mg |

2-Fluoro-4-(phenoxycarbonylamino)benzeneboronic Acid Pinacol Ester |

1245252-62-3 | 100mg |

$ 295.00 | 2022-06-05 |

2-Fluoro-4-(phenoxycarbonylamino)benzeneboronic Acid Pinacol Ester 関連文献

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

1245252-62-3 (2-Fluoro-4-(phenoxycarbonylamino)benzeneboronic Acid Pinacol Ester) 関連製品

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 57707-64-9(2-azidoacetonitrile)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 61389-26-2(Lignoceric Acid-d4)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量